(2S,6R)-4-(2-Chloropyrido[3,2-d]pyrimidin-4-yl)-2,6-dimethylmorpholine
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Description
(2S,6R)-4-(2-Chloropyrido[3,2-d]pyrimidin-4-yl)-2,6-dimethylmorpholine is a useful research compound. Its molecular formula is C13H15ClN4O and its molecular weight is 278.74 g/mol. The purity is usually 95%.
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Biological Activity
(2S,6R)-4-(2-Chloropyrido[3,2-d]pyrimidin-4-yl)-2,6-dimethylmorpholine is a synthetic compound with a unique chemical structure that has garnered attention in medicinal chemistry. It is characterized by its potential biological activities, particularly in the context of pharmacological applications.
Chemical Structure and Properties
- Molecular Formula : C13H15ClN4O
- Molecular Weight : 278.74 g/mol
- CAS Number : 1542141-96-7
The compound features a morpholine ring substituted with a chloropyridine and pyrimidine moiety, which are critical for its biological activity.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, particularly in the realm of anti-cancer and anti-viral properties. Below is a summary of its notable biological activities:
Antitumor Activity
Studies have shown that derivatives of pyrido[3,2-d]pyrimidine compounds can inhibit tumor growth by targeting specific molecular pathways involved in cancer cell proliferation. For instance, compounds with similar structures have demonstrated the ability to inhibit kinases that are crucial for cancer cell survival and proliferation .
Antiviral Properties
The compound has been explored for its potential antiviral effects, especially against hepatitis C virus (HCV). Pyrido(3,2-d)pyrimidine derivatives have been reported to interfere with viral replication processes, making them candidates for antiviral drug development .
The precise mechanism of action for this compound is still under investigation. However, it is hypothesized that the compound may act by modulating protein-protein interactions or inhibiting specific enzymatic activities critical for tumor growth and viral replication .
Study 1: Antitumor Efficacy
A study conducted on various pyrido[3,2-d]pyrimidine derivatives indicated that modifications to the morpholine ring can enhance antitumor efficacy. The research highlighted the importance of substituents at the 4-position of the pyridine ring in improving selectivity against cancer cells .
Study 2: Antiviral Activity Against HCV
In vitro studies demonstrated that certain pyrido(3,2-d)pyrimidine derivatives inhibited HCV replication with IC50 values in the low micromolar range. This suggests a promising avenue for developing new antiviral agents targeting HCV .
Data Table: Summary of Biological Activities
Properties
Molecular Formula |
C13H15ClN4O |
---|---|
Molecular Weight |
278.74 g/mol |
IUPAC Name |
(2S,6R)-4-(2-chloropyrido[3,2-d]pyrimidin-4-yl)-2,6-dimethylmorpholine |
InChI |
InChI=1S/C13H15ClN4O/c1-8-6-18(7-9(2)19-8)12-11-10(4-3-5-15-11)16-13(14)17-12/h3-5,8-9H,6-7H2,1-2H3/t8-,9+ |
InChI Key |
UGJNJHGPAOTDFV-DTORHVGOSA-N |
Isomeric SMILES |
C[C@@H]1CN(C[C@@H](O1)C)C2=NC(=NC3=C2N=CC=C3)Cl |
Canonical SMILES |
CC1CN(CC(O1)C)C2=NC(=NC3=C2N=CC=C3)Cl |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.